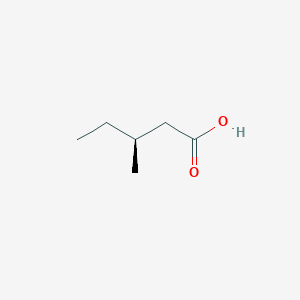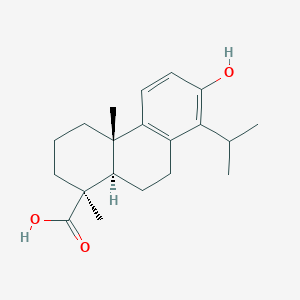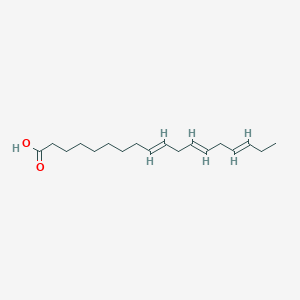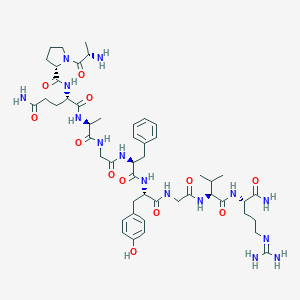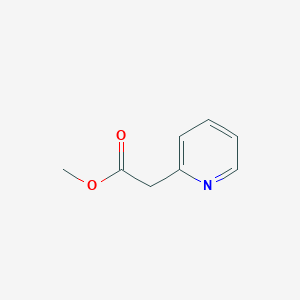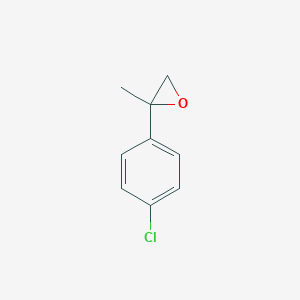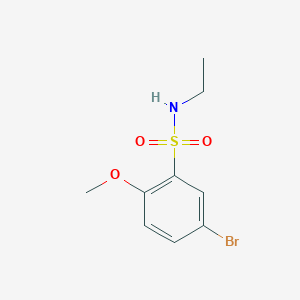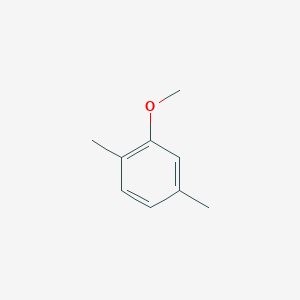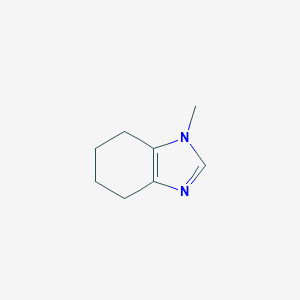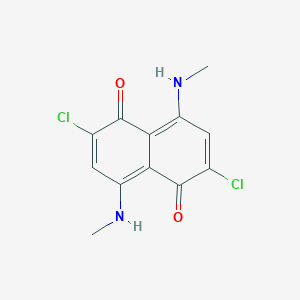
2,6-Dichloro-4,8-bis(methylamino)naphthalene-1,5-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,6-Dichloro-4,8-bis(methylamino)naphthalene-1,5-dione, also known as DCNT, is a synthetic compound that has been extensively studied for its potential applications in scientific research. This compound is known for its ability to selectively bind to DNA and RNA, making it a valuable tool for studying nucleic acid structure and function. In
Wirkmechanismus
2,6-Dichloro-4,8-bis(methylamino)naphthalene-1,5-dione binds to DNA and RNA through intercalation, which involves insertion of the molecule between the base pairs of the nucleic acid. This binding can cause changes in the structure and function of the nucleic acid, which can be studied to gain insights into the underlying biological processes. 2,6-Dichloro-4,8-bis(methylamino)naphthalene-1,5-dione has also been shown to have a potential inhibitory effect on enzymes that are involved in DNA replication and transcription, which may contribute to its anti-cancer properties.
Biochemische Und Physiologische Effekte
2,6-Dichloro-4,8-bis(methylamino)naphthalene-1,5-dione has been shown to have a range of biochemical and physiological effects. In vitro studies have demonstrated that 2,6-Dichloro-4,8-bis(methylamino)naphthalene-1,5-dione can inhibit the growth of cancer cells, as well as the replication of certain viruses. 2,6-Dichloro-4,8-bis(methylamino)naphthalene-1,5-dione has also been shown to have antioxidant properties, which may be beneficial in the treatment of certain diseases. However, it is important to note that the effects of 2,6-Dichloro-4,8-bis(methylamino)naphthalene-1,5-dione on living organisms have not been extensively studied, and more research is needed to fully understand its potential benefits and risks.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 2,6-Dichloro-4,8-bis(methylamino)naphthalene-1,5-dione in lab experiments is its ability to selectively bind to DNA and RNA. This allows researchers to study these molecules in greater detail, which can lead to new insights into biological processes. Additionally, 2,6-Dichloro-4,8-bis(methylamino)naphthalene-1,5-dione can be used to target specific cells or tissues, making it a valuable tool in drug delivery research. However, there are also limitations to using 2,6-Dichloro-4,8-bis(methylamino)naphthalene-1,5-dione in lab experiments. For example, its potential toxicity and side effects have not been extensively studied, which may limit its use in certain applications.
Zukünftige Richtungen
There are many potential future directions for research on 2,6-Dichloro-4,8-bis(methylamino)naphthalene-1,5-dione. One area of interest is its potential anti-cancer properties, which could be further explored in animal models and clinical trials. Additionally, 2,6-Dichloro-4,8-bis(methylamino)naphthalene-1,5-dione could be used in the development of new drug delivery systems, particularly for targeting specific cells or tissues. Further research is also needed to fully understand the biochemical and physiological effects of 2,6-Dichloro-4,8-bis(methylamino)naphthalene-1,5-dione, as well as its potential risks and limitations. Overall, 2,6-Dichloro-4,8-bis(methylamino)naphthalene-1,5-dione has the potential to be a valuable tool in scientific research, and further studies are needed to fully explore its applications.
Synthesemethoden
2,6-Dichloro-4,8-bis(methylamino)naphthalene-1,5-dione can be synthesized through a multi-step process that involves the reaction of 2,6-dichloronaphthalene-1,5-dione with methylamine and formaldehyde. The resulting product is then treated with hydrochloric acid to yield 2,6-Dichloro-4,8-bis(methylamino)naphthalene-1,5-dione. This synthesis method has been well-established in the literature and has been used to produce 2,6-Dichloro-4,8-bis(methylamino)naphthalene-1,5-dione in large quantities for scientific research purposes.
Wissenschaftliche Forschungsanwendungen
2,6-Dichloro-4,8-bis(methylamino)naphthalene-1,5-dione has a wide range of potential applications in scientific research. One of its main uses is in the study of nucleic acid structure and function. 2,6-Dichloro-4,8-bis(methylamino)naphthalene-1,5-dione can selectively bind to DNA and RNA, allowing researchers to study the structure and function of these molecules in greater detail. 2,6-Dichloro-4,8-bis(methylamino)naphthalene-1,5-dione has also been used in the development of new drug delivery systems, as it can be used to target specific cells or tissues. Additionally, 2,6-Dichloro-4,8-bis(methylamino)naphthalene-1,5-dione has been studied for its potential anti-cancer properties, as it has been shown to inhibit the growth of cancer cells in vitro.
Eigenschaften
CAS-Nummer |
135790-38-4 |
|---|---|
Produktname |
2,6-Dichloro-4,8-bis(methylamino)naphthalene-1,5-dione |
Molekularformel |
C12H10Cl2N2O2 |
Molekulargewicht |
285.12 g/mol |
IUPAC-Name |
2,6-dichloro-5-hydroxy-8-(methylamino)-4-methyliminonaphthalen-1-one |
InChI |
InChI=1S/C12H10Cl2N2O2/c1-15-7-3-5(13)12(18)10-8(16-2)4-6(14)11(17)9(7)10/h3-4,15,18H,1-2H3 |
InChI-Schlüssel |
ADCQEPBWGXFSHC-UHFFFAOYSA-N |
Isomerische SMILES |
CNC1=C2C(=C(C=C(C2=O)Cl)NC)C(=O)C(=C1)Cl |
SMILES |
CNC1=CC(=C(C2=C1C(=O)C(=CC2=NC)Cl)O)Cl |
Kanonische SMILES |
CNC1=C2C(=C(C=C(C2=O)Cl)NC)C(=O)C(=C1)Cl |
Synonyme |
1,5-Naphthalenedione, 2,6-dichloro-4,8-bis(methylamino)- |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





